1,4-Dichloro-2-cyclopropylbenzene
Description
1,4-Dichloro-2-cyclopropylbenzene is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 1- and 4-positions and a cyclopropyl group at the 2-position. Its molecular formula is C₉H₇Cl₂, with a molecular weight of 193.06 g/mol. The cyclopropyl substituent introduces steric and electronic effects that distinguish it from simpler dichlorobenzenes.
Properties
Molecular Formula |
C9H8Cl2 |
|---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
1,4-dichloro-2-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
IFTIIWFIDSYLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Dichlorobenzenes (1,2-, 1,3-, and 1,4-Dichlorobenzene)
Dichlorobenzenes are the most basic analogs, differing by the absence of the cyclopropyl group. Key comparisons include:
Key Differences :
Cyclopropyl-Substituted Chlorobenzenes
The compound Benzene, (2,2-dichloro-1-methylcyclopropyl) (CAS 3591-42-2) provides a closer structural analog :
Key Differences :
- The methyl group on the cyclopropane ring in the analog may increase thermal stability compared to the unsubstituted cyclopropyl group in this compound.
- Chlorine placement (on cyclopropane vs. benzene) alters electronic effects: chlorine on benzene enhances ring deactivation, affecting reaction pathways.
Nitro-Substituted Analogs (1,4-Dichloro-2-nitrobenzene)
| Property | 1,4-Dichloro-2-nitrobenzene | This compound |
|---|---|---|
| Substituents | NO₂ at 2 position | Cyclopropyl at 2 position |
| Electronic Effects | Strongly deactivating (-M) | Moderately deactivating (+I/-M) |
| Reactivity | High susceptibility to reduction | Likely stable under reductive conditions |
Key Differences :
- The nitro group increases electrophilic substitution resistance but introduces explosive hazards, unlike the cyclopropyl group.
Research Findings and Implications
- Environmental Behavior: Cyclopropyl-substituted chlorobenzenes are expected to exhibit higher soil adsorption coefficients (Koc) than non-cyclopropyl analogs due to increased hydrophobicity, prolonging environmental persistence .
- Synthetic Applications : The cyclopropyl group in this compound may serve as a precursor for agrochemicals or pharmaceuticals, leveraging its unique steric profile .
- Toxicity: While 1,4-dichlorobenzene is classified as a possible carcinogen (IARC Group 2B), the cyclopropyl derivative’s toxicity profile remains understudied but warrants caution due to structural similarities .
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